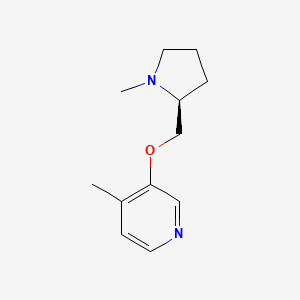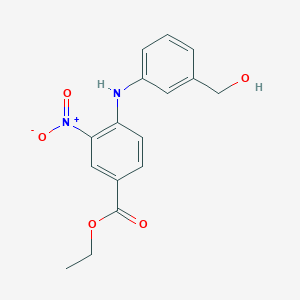
3-methoxycarbonyl-4-methylpent-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxycarbonyl-4-methylpent-3-enoic acid is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is known for its unique structure, which includes an isopropylidene group attached to a succinic acid backbone, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxycarbonyl-4-methylpent-3-enoic acid typically involves the esterification of 2-Isopropylidenesuccinic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the acid and methanol are continuously fed, and the ester is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-methoxycarbonyl-4-methylpent-3-enoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Isopropylidenesuccinic acid and methanol.
Reduction: 2-Isopropylidenesuccinic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-methoxycarbonyl-4-methylpent-3-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-methoxycarbonyl-4-methylpent-3-enoic acid involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
3-methoxycarbonyl-4-methylpent-3-enoic acid can be compared with other esters such as ethyl acetate and methyl butyrate While all these compounds share the ester functional group, this compound is unique due to the presence of the isopropylidene group and the succinic acid backbone
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Isopropyl benzoate
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-methoxycarbonyl-4-methylpent-3-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-5(2)6(4-7(9)10)8(11)12-3/h4H2,1-3H3,(H,9,10) |
InChI Key |
NTEUHFNDKXZOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CC(=O)O)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Methoxyethoxy)ethyl]malonic acid](/img/structure/B8408437.png)





![4-[[(2,2-Dimethyl-1-oxopropyl)amino]methyl]benzeneethanamine](/img/structure/B8408470.png)





![Benzo[1,3]dioxol-5-yl-(3-ethoxy-4-methoxy-phenyl)-methanol](/img/structure/B8408529.png)

